2-bromoethyl N-phenylcarbamate
Overview
Description
2-Bromoethyl N-phenylcarbamate is an organic compound with the molecular formula C9H10BrNO2. It consists of a phenyl group attached to a carbamate group, which is further connected to a 2-bromoethyl group . This compound is known for its diverse applications in scientific research and industry.
Scientific Research Applications
2-Bromoethyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-bromoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield phenylamine and 2-bromoethanol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-phenylcarbamates or thiocarbamates can be formed.
Hydrolysis Products: Phenylamine and 2-bromoethanol.
Mechanism of Action
The mechanism of action of 2-bromoethyl N-phenylcarbamate involves the interaction of the carbamate group with biological targets. The compound can inhibit enzymes by carbamoylating active site residues, thereby blocking substrate access. This mechanism is similar to other carbamate-based inhibitors used in pharmacology .
Comparison with Similar Compounds
Ethyl N-phenylcarbamate: Lacks the bromoethyl group, making it less reactive in substitution reactions.
2-Chloroethyl N-phenylcarbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 2-Bromoethyl N-phenylcarbamate is unique due to the presence of the bromoethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
2-bromoethyl N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXUDSODOZFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309941 | |
Record name | 2-bromoethyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32353-12-1 | |
Record name | NSC220027 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromoethyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMOETHYL N-PHENYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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